3-Biphenylacetic acid, 4'-chloro-5-hydroxy-
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Overview
Description
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol It is known for its unique structure, which includes a biphenyl core with a chloro and hydroxy substituent
Preparation Methods
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chlorobenzylideneacetophenone. This intermediate is then subjected to a series of reactions, including hydrolysis and oxidation, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a different functional group, such as a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Biphenylacetic acid, 4’-chloro-5-hydroxy- can be compared with other similar compounds, such as:
3-Biphenylacetic acid, 4’-chloro-5-pentoxy-: This compound has a similar structure but with a pentoxy group instead of a hydroxy group, which may result in different chemical and biological properties.
3-Biphenylacetic acid, 4’-chloro-: Lacks the hydroxy group, which can significantly alter its reactivity and applications. The uniqueness of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
53137-07-8 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18) |
InChI Key |
VUQUJSBAENGCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl |
Origin of Product |
United States |
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